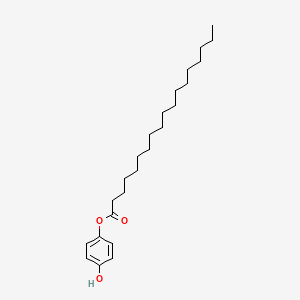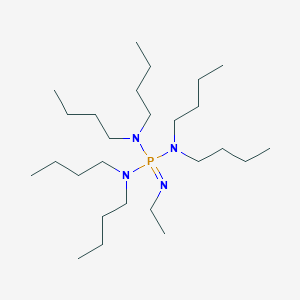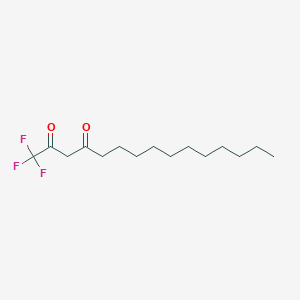
(1-Diazo-2-methylpropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Diazo-2-methylpropyl)benzene is an organic compound that belongs to the class of diazo compounds These compounds are characterized by the presence of a diazo group (-N=N-) attached to a carbon atom The structure of this compound consists of a benzene ring substituted with a diazo group and a methyl group on the same carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Diazo-2-methylpropyl)benzene can be achieved through several methods:
Diazo Transfer: This method involves the transfer of a diazo group from a diazo donor to a suitable substrate.
Diazotization: This process involves the conversion of an amine to a diazonium salt, which can then be transformed into a diazo compound.
Hydrazone Decomposition: Hydrazones can be oxidized or decomposed to form diazo compounds.
Industrial Production Methods: Industrial production of diazo compounds often involves large-scale diazotization reactions, where aromatic amines are treated with nitrous acid in the presence of a mineral acid. The resulting diazonium salts are then converted to diazo compounds under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions: (1-Diazo-2-methylpropyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form diazonium salts, which are highly reactive intermediates.
Reduction: Reduction of the diazo group can lead to the formation of amines.
Substitution: The diazo group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products:
Oxidation Products: Diazonium salts.
Reduction Products: Amines.
Substitution Products: Various substituted benzene derivatives.
Applications De Recherche Scientifique
(1-Diazo-2-methylpropyl)benzene has a wide range of applications in scientific research:
Mécanisme D'action
(1-Diazo-2-methylpropyl)benzene can be compared with other diazo compounds such as diazomethane and diazoacetic acid esters:
Diazomethane: A simple diazo compound used in methylation reactions.
Diazoacetic Acid Esters: Used in cyclopropanation and other reactions.
Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and stability compared to other diazo compounds .
Comparaison Avec Des Composés Similaires
- Diazomethane
- Diazoacetic Acid Esters
- Diazobenzene Derivatives
Propriétés
Numéro CAS |
83922-78-5 |
|---|---|
Formule moléculaire |
C10H12N2 |
Poids moléculaire |
160.22 g/mol |
Nom IUPAC |
(1-diazo-2-methylpropyl)benzene |
InChI |
InChI=1S/C10H12N2/c1-8(2)10(12-11)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Clé InChI |
YULHPYSZQNDTAT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=[N+]=[N-])C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


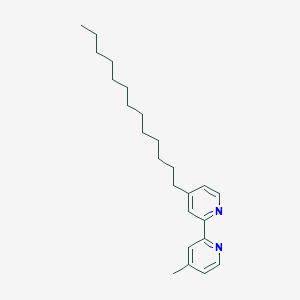
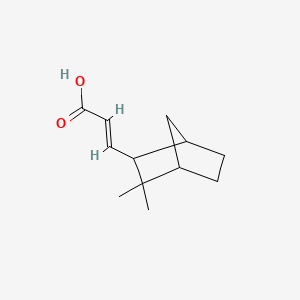
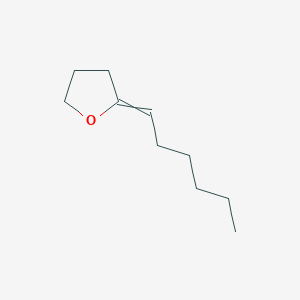
![4-[2-(4-Amino-3-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14415870.png)
![1,1'-[Oxybis(methylene)]di(azepan-2-one)](/img/structure/B14415874.png)
![Diethyl [4-(3-chlorophenyl)-1H-pyrrol-3-yl]phosphonate](/img/structure/B14415882.png)
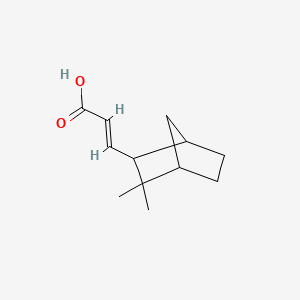
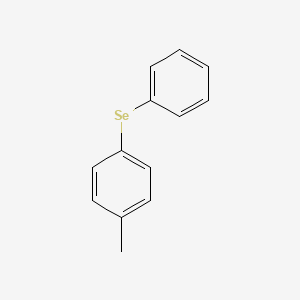
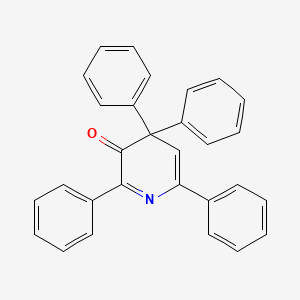
![3-[2-Hydroxy-3-(octyloxy)propoxy]propane-1,2-diol](/img/structure/B14415906.png)

